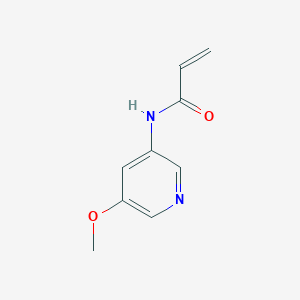

N-(5-Methoxypyridin-3-yl)prop-2-enamide

Description

Properties

IUPAC Name |

N-(5-methoxypyridin-3-yl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-3-9(12)11-7-4-8(13-2)6-10-5-7/h3-6H,1H2,2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLAZBIKAGMEAGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1)NC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Acryloyl Chloride

Acryloyl chloride is typically prepared via the reaction of acrylic acid with thionyl chloride (SOCl₂) in the presence of a polymerization inhibitor such as hydroquinone. The continuous production method involves:

Coupling with 5-Methoxy-3-aminopyridine

The acylation proceeds under mild conditions to avoid polymerization of acryloyl chloride:

- Reagents : Acryloyl chloride, 5-methoxy-3-aminopyridine, triethylamine (TEA) as a base.

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

- Conditions : Dropwise addition of acryloyl chloride to a cooled (0–5°C) solution of the amine and TEA.

Mechanism : The base scavenges HCl, facilitating nucleophilic attack by the amine on the electrophilic carbonyl carbon of acryloyl chloride.

Yield : 75–85% after purification via silica gel chromatography.

N-Dehydrogenation of Propanamide Precursor

Electrophilic Activation Strategy

A groundbreaking method for enamide synthesis involves LiHMDS (lithium hexamethyldisilazide) and triflic anhydride (Tf₂O) to dehydrogenate amides:

- Substrate : N-(5-Methoxypyridin-3-yl)propanamide.

- Reagents : LiHMDS (2.2 equiv), Tf₂O (1.1 equiv).

- Solvent : Diethyl ether.

- Conditions : Room temperature, 12–24 hours.

Mechanistic Insights :

Optimization and Scope

- Base Sensitivity : KHMDS and NaHMDS underperform compared to LiHMDS.

- Solvent Compatibility : Diethyl ether is critical; THF or elevated temperatures reduce yields.

- Substrate Tolerance : Acyclic amides (e.g., N-alkyl derivatives) react efficiently without racemization.

Transition-Metal-Catalyzed Cross-Coupling

Palladium-Mediated Approaches

Aryl halides (e.g., 3-bromo-5-methoxypyridine) can couple with enamide precursors via Buchwald-Hartwig amination:

- Catalyst : Pd₂(dba)₃ or Pd(OAc)₂.

- Ligand : Xantphos or BINAP.

- Base : Cs₂CO₃ or t-BuONa.

- Solvent : Toluene or dioxane.

Copper-Catalyzed β-Arylation

Enamides undergo β-arylation with aryl boronic acids under Cu(I) catalysis, though this method is less applicable to pyridine substrates.

Comparative Analysis of Synthetic Methods

| Method | Reagents/Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Acylation | Acryloyl chloride, TEA, DCM | 75–85% | Straightforward, scalable | Handling toxic acryloyl chloride |

| N-Dehydrogenation | LiHMDS, Tf₂O, Et₂O | 80–89% | One-step, E-selectivity | Moisture-sensitive reagents |

| Cross-Coupling | Pd catalyst, aryl halide | 60–70% | Modular substrate scope | Low yield, requires inert atmosphere |

Characterization and Analytical Data

Spectroscopic Properties

- ¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, J = 2.8 Hz, 1H, pyridine-H), 8.02 (d, J = 2.8 Hz, 1H, pyridine-H), 6.85 (s, 1H, NH), 6.45 (dd, J = 16.8, 10.4 Hz, 1H, CH₂=CH), 6.25 (d, J = 16.8 Hz, 1H, CH₂=CH), 5.75 (d, J = 10.4 Hz, 1H, CH₂=CH), 3.90 (s, 3H, OCH₃).

- IR (KBr) : 1665 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C).

Chromatographic Purity

- HPLC : >98% purity (C18 column, MeCN/H₂O gradient).

Chemical Reactions Analysis

Types of Reactions

N-(5-Methoxypyridin-3-yl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The amide group can be reduced to form amines.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methoxy-substituted aldehydes or acids, while reduction of the amide group may produce corresponding amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-Methoxypyridin-3-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

N-(2-Methoxypyridin-3-yl)prop-2-enamide: This compound has a similar structure but with a methoxy group at a different position on the pyridine ring.

N-(2-Methylpentan-2-yl)pyridin-3-amine: Another related compound with a different substituent on the pyridine ring.

Uniqueness

N-(5-Methoxypyridin-3-yl)prop-2-enamide is unique due to the specific positioning of the methoxy group and the prop-2-enamide moiety, which may confer distinct chemical and biological properties compared to its analogs .

Q & A

Q. What are the recommended methods for synthesizing N-(5-Methoxypyridin-3-yl)prop-2-enamide with high purity?

Methodological Answer:

- Key Steps :

- Acylation Reaction : React 5-methoxypyridin-3-amine with acryloyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions to minimize hydrolysis .

- Solvent Selection : Use aprotic solvents (e.g., dichloromethane or tetrahydrofuran) to enhance reaction efficiency .

- Temperature Control : Maintain temperatures between 0–25°C to prevent side reactions (e.g., polymerization of acryloyl chloride) .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product. Confirm purity via HPLC (>95%) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify methoxy protons (δ 3.8–4.0 ppm), pyridine protons (δ 8.2–8.5 ppm), and acrylamide protons (δ 5.8–6.4 ppm for vinyl groups) .

- ¹³C NMR : Confirm carbonyl resonance (δ ~165 ppm) and methoxy carbon (δ ~55 ppm) .

- Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : For crystalline samples, refine data using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s reactivity?

Methodological Answer:

- Case Study : If DFT calculations predict nucleophilic attack at the β-position of the acrylamide but experiments show α-selectivity:

- Steric Analysis : Use Mercury CSD to compare crystal packing and steric hindrance from the methoxypyridine group, which may block β-site accessibility .

- Solvent Effects : Re-run simulations with explicit solvent models (e.g., water or DMSO) to account for solvation-driven reactivity shifts .

- Kinetic Studies : Perform time-resolved NMR to track reaction intermediates and validate proposed mechanisms .

Q. How can crystallographic data be optimized using SHELXL for accurate determination of this compound’s molecular conformation?

Methodological Answer:

- Refinement Workflow :

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution (<0.8 Å) .

- Parameterization : Apply TWIN/BASF commands if twinning is detected. Use PART instructions for disordered regions .

- Validation : Check R1 (<5%), wR2 (<12%), and goodness-of-fit (~1.0). Analyze residual density maps for missing electron density .

- Advanced Tools : Compare derived torsion angles with Cambridge Structural Database (CSD) entries to identify conformational outliers .

Q. What experimental approaches are recommended to elucidate the mechanism of enzyme modulation by this compound?

Methodological Answer:

- In Vitro Assays :

- Enzyme Inhibition : Perform kinetic assays (e.g., Michaelis-Menten plots) to determine IC₅₀ values and inhibition type (competitive/non-competitive) .

- Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) .

- In Silico Modeling :

- Docking Simulations : Use AutoDock Vina to predict binding poses in enzyme active/allosteric sites. Validate with molecular dynamics (MD) simulations .

- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with methoxy groups) using Schrödinger Suite .

Q. How can researchers address discrepancies in reported biological activities of structurally similar acrylamide derivatives?

Methodological Answer:

- Comparative Analysis :

- Structural Overlay : Align this compound with analogs (e.g., Moupinamide) using PyMOL to identify conserved pharmacophores .

- Bioactivity Profiling : Test derivatives in standardized assays (e.g., NF-κB inhibition for anti-inflammatory activity) to correlate substituents with potency .

- Meta-Analysis : Re-analyze published data using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers or assay-specific artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.